molecular formula C14H16N2O3 B13225328 Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13225328
M. Wt: 260.29 g/mol
InChI Key: RLNFAYKLVRMANB-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester group and a 2-methylphenyl group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-methylbenzoyl)acetate
  • Ethyl 3-(2-methylphenyl)-3-oxopropanoate
  • Ethyl 3-oxo-3-(o-tolyl)propanoate
  • Ethyl o-methylbenzoylacetate
  • Ethyl o-toluoylacetate

Uniqueness

Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C14_{14}H15_{15}N3_{3}O3_{3}
  • Molecular Weight : 273.29 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including proteases and kinases, which are crucial for various cellular processes.
  • Antimicrobial Activity : Studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.

Antimicrobial Properties

A significant body of research has focused on the antimicrobial activity of this compound. In particular, it has been tested against various bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.030 mg/mL
Candida albicans0.050 mg/mL

These results indicate that this compound is particularly effective against Gram-positive bacteria and certain fungi, suggesting its potential use as an antimicrobial agent in clinical settings .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results are summarized in the following table:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15.5
MCF7 (breast cancer)18.7
A549 (lung cancer)12.4

The IC50_{50} values indicate that this compound has moderate cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound in a series of experiments involving both in vitro and in vivo models. The compound demonstrated significant inhibition of bacterial growth and showed promise in reducing infection rates in animal models .

Evaluation of Cytotoxic Effects

Another study focused on the cytotoxic effects of the compound against various cancer cell lines. The findings revealed that treatment with this compound led to apoptosis in treated cells, indicating its potential as a therapeutic agent for cancer treatment .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 2-[2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H16N2O3/c1-3-19-13(17)8-11-9-15-16(14(11)18)12-7-5-4-6-10(12)2/h4-7,9,15H,3,8H2,1-2H3

InChI Key

RLNFAYKLVRMANB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=CC=C2C

Origin of Product

United States

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